3-pentyl-7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-pentyl-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-2-3-7-14-28-24(30)21-11-10-20(17-22(21)26-25(28)31)23(29)27-15-12-19(13-16-27)18-8-5-4-6-9-18/h4-6,8-12,17H,2-3,7,13-16H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZHELZSNLCEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-pentyl-7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 892265-74-6) is a complex organic molecule with potential biological activities. Its structure features a quinazoline core, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C25H27N3O3
- Molecular Weight : 417.5 g/mol
- Purity : Typically 95% .
Structural Characteristics
The compound consists of a quinazoline ring fused with a tetrahydropyridine moiety and a pentyl group. The presence of phenyl and carbonyl groups enhances its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that similar compounds featuring quinazoline and tetrahydropyridine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi at low concentrations . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential activity.
Antioxidant Properties
Compounds with similar frameworks have demonstrated antioxidant activities through various assays such as DPPH radical scavenging and reducing power tests. These activities are crucial in mitigating oxidative stress-related diseases . The exact antioxidant capacity of 3-pentyl-7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione requires further investigation.
Neuroprotective Effects
Given the structural resemblance to neuroactive compounds like MPTP derivatives, this compound may exhibit neuroprotective properties. Studies on related tetrahydropyridine compounds have shown promise in protecting neurons from oxidative damage and apoptosis . This aspect could be pivotal in developing treatments for neurodegenerative diseases.
Synthesis and Evaluation
In a study focusing on the synthesis of tetrahydroquinazoline derivatives, researchers reported the successful creation of compounds that displayed notable biological activities. The synthesis involved microwave-assisted methods that enhanced yield and reduced reaction times .
Pharmacological Studies
Pharmacological evaluations of related compounds revealed their potential as inhibitors for various enzymes and receptors involved in disease pathways. For example, some derivatives acted as selective antagonists for adenosine receptors or as inhibitors of phosphatidylinositol C kinase . This suggests that 3-pentyl-7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione may also possess similar inhibitory effects.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of 417.5 g/mol. Its structure comprises a tetrahydroquinazoline core linked to a phenyl-tetrahydropyridine moiety, which is crucial for its biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds similar to 3-pentyl-7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione have been investigated for their potential to inhibit cancer cell proliferation. The incorporation of the tetrahydropyridine structure has been shown to enhance the potency of various anticancer agents by improving their interactions with biological targets.
- Case Study : Research indicates that derivatives of tetrahydroquinazoline exhibit significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
-
Neuroprotective Effects :
- The compound's structural features suggest potential neuroprotective properties. Its relationship with 4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogs indicates that it may mitigate neurotoxic effects associated with Parkinson's disease.
- Case Study : Studies have demonstrated that similar compounds can protect dopaminergic neurons from MPTP-induced degeneration by inhibiting monoamine oxidase B activity and reducing oxidative stress .
Neuropharmacology Applications
-
Dopaminergic System Modulation :
- The compound may serve as a valuable tool in studying the dopaminergic system due to its structural similarity to known neurotoxins like MPTP. This similarity allows for the exploration of its effects on dopamine uptake and metabolism.
- Research Insight : Investigations into the interactions of MPTP analogs with dopamine transporters have revealed critical insights into the mechanisms underlying Parkinson's disease pathology .
-
Behavioral Studies :
- The potential behavioral effects of this compound can be evaluated in animal models to understand its influence on motor function and cognitive processes related to dopaminergic activity.
- Case Study : Research involving MPTP and its derivatives has shown that alterations in dopaminergic signaling can lead to significant changes in behavior and motor coordination in rodent models .
Chemical Probes and Biological Studies
-
Target Identification :
- The unique structure of 3-pentyl-7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione makes it suitable for use as a chemical probe in identifying new biological targets within cellular pathways.
- Research Insight : Utilizing compounds with similar frameworks has facilitated the discovery of novel drug targets in cancer and neurodegenerative diseases .
-
Development of Therapeutic Agents :
- The synthesis of this compound can lead to the development of new therapeutic agents aimed at treating neurological disorders or cancer through targeted delivery systems.
- Case Study : Several studies have focused on modifying existing compounds to enhance their efficacy and selectivity towards specific cellular targets involved in disease pathways .
Comparison with Similar Compounds
Core Heterocycles
- Tetrahydroimidazopyridines (e.g., compounds 1l and 2d in –4): These feature fused imidazole and pyridine rings, with substituents like nitrophenyl and benzyl groups. Unlike the target compound, they lack the quinazoline-dione scaffold but share nitrogen-rich architectures .
- Pyrazol-Tetrazol Derivatives (): Compounds 4i and 4j integrate pyrazole, tetrazole, and coumarin moieties, emphasizing diverse heterocyclic connectivity compared to the target compound’s fused quinazoline system .
Substituent Effects
- Tetrahydropyridine Carbonyl Group : The target compound’s 4-phenyltetrahydropyridine substituent may influence lipophilicity and receptor binding, analogous to MPTP (), a neurotoxin with a similar tetrahydropyridine backbone but lacking the quinazoline-dione core .
- Electron-Withdrawing Groups: Compounds 1l and 2d (–4) feature nitro- and cyano-substituents, which enhance polarity and reactivity compared to the target compound’s pentyl and phenyl groups .
Physicochemical Properties
Key Observations :
- Thermal Stability : The target compound’s melting point is unreported, but analogs like 1l and 2d exhibit high melting points (>200°C), suggesting that the quinazoline-dione core may similarly confer thermal stability .
- Synthetic Accessibility : Yields for 1l and 2d (51–55%) highlight challenges in synthesizing complex heterocycles, which may extend to the target compound’s preparation .
Pharmacological and Toxicological Considerations
- MPTP (): Demonstrates selective neurotoxicity via mitochondrial disruption in dopaminergic neurons, underscoring the pharmacological risks of tetrahydropyridine derivatives. The target compound’s tetrahydropyridine group warrants caution in neuroactivity assessments .
Q & A
Basic: What foundational synthetic strategies are employed for this compound?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation: Construction of the tetrahydroquinazoline-2,4-dione scaffold via cyclization of substituted anthranilic acid derivatives.
Functionalization: Introduction of the 3-pentyl group via alkylation and the 4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl moiety through a coupling reaction (e.g., using carbodiimide coupling agents).
Optimized Conditions: Reactions are conducted under reflux in polar aprotic solvents (e.g., DMF or DMSO) with bases like KCO to enhance reactivity .
Key Table: Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Anthranilic acid derivative, urea, acetic acid | Cyclization to form quinazoline-dione core |
| 2 | 3-Pentyl bromide, NaH, DMF | Alkylation at position 3 |
| 3 | 4-Phenyl-THP-carbonyl chloride, DCC, DMF | Amide coupling at position 7 |
Basic: Which spectroscopic methods are critical for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR are used to verify substituent positions (e.g., distinguishing tetrahydropyridine conformers and pentyl chain integration) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Identifies carbonyl (C=O) and amide (N-H) stretches.
Example Workflow:
Assign H NMR peaks for the tetrahydropyridine ring (δ 1.5–2.5 ppm, multiplet) and quinazoline-dione protons (δ 7.0–8.5 ppm) .
Validate via C NMR for carbonyl carbons (δ 165–175 ppm).
Advanced: How can reaction yields be optimized under varying conditions?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis (e.g., 100–150°C, 30 min) reduces reaction time vs. conventional heating (6–12 hrs) .
- Catalyst Screening: Use of DBU (1,8-diazabicycloundec-7-ene) instead of NaH can enhance coupling efficiency.
- Yield Comparison Table:
| Method | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional | DMF | KCO | 12 | 45–50 |
| Microwave | DMSO | DBU | 0.5 | 65–70 |
Advanced: How should discrepancies in spectral data be resolved?
Answer:
- Contradiction Analysis: If NMR signals for the tetrahydropyridine moiety conflict (e.g., unexpected splitting), employ 2D NMR (COSY, HSQC) to clarify spin-spin coupling and connectivity .
- Computational Validation: Compare experimental H NMR shifts with density functional theory (DFT)-calculated values for conformational isomers.
- Case Example: A 2023 study resolved ambiguous NOESY correlations by modeling chair vs. boat conformations of the tetrahydropyridine ring .
Advanced: What methodologies are recommended for pharmacological evaluation?
Answer:
- In Vitro Assays:
- Enzyme Inhibition: Screen against kinases or phosphodiesterases using fluorescence-based assays (IC determination).
- Cellular Uptake: Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa).
- Structure-Activity Relationship (SAR): Modify the phenyl or pentyl groups and test for activity shifts.
- Reference Model: A 2025 study on analogous quinazoline-diones used molecular docking to prioritize targets (e.g., PARP-1) before experimental validation .
Advanced: How to address low purity in final product isolation?
Answer:
- Chromatography Optimization: Use gradient HPLC (C18 column, 10–90% acetonitrile/water) to separate diastereomers or byproducts.
- Recrystallization: Test solvent pairs (e.g., ethanol/water) to improve crystal lattice formation.
- Purity Metrics: Aim for ≥95% purity (HPLC area%) with rigorous washing steps (e.g., 10% citric acid to remove unreacted amine) .
Advanced: What are strategies for scaling up synthesis without compromising yield?
Answer:
- Batch vs. Flow Chemistry: Transitioning from batch to continuous flow can enhance reproducibility for coupling steps.
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
- Case Study: A 2024 protocol achieved 80% yield at 100-g scale by optimizing stoichiometry (1.2:1 acyl chloride:amine ratio) and temperature control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
